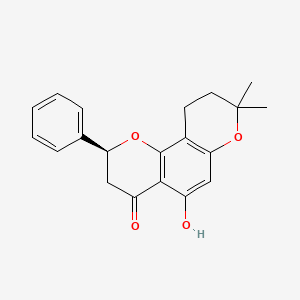

Dihydroobovatin

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-5-hydroxy-8,8-dimethyl-2-phenyl-2,3,9,10-tetrahydropyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-20(2)9-8-13-17(24-20)11-15(22)18-14(21)10-16(23-19(13)18)12-6-4-3-5-7-12/h3-7,11,16,22H,8-10H2,1-2H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNSYTYYFQFDCV-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=C(C3=C2OC(CC3=O)C4=CC=CC=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC2=C(O1)C=C(C3=C2O[C@@H](CC3=O)C4=CC=CC=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dihydroobovatin: A Technical Guide to Natural Sources and Isolation Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroobovatin is a naturally occurring flavonoid that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the flavonoid class of secondary metabolites, it is biosynthesized by plants and is believed to contribute to their defense mechanisms. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential biological activities through the lens of relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been primarily identified in plant species belonging to the genus Tephrosia, a member of the Fabaceae family. While the full extent of its distribution in the plant kingdom is still under investigation, the following species are its most well-documented natural sources.

Primary Genus: Tephrosia

The genus Tephrosia comprises a diverse group of flowering plants, many of which have a history of use in traditional medicine. Phytochemical studies of this genus have revealed a rich array of flavonoids, including this compound and its structural analog, obovatin.

Documented Species:

-

Tephrosia toxicaria : This species is a significant source of various flavonoids, and the presence of this compound has been confirmed through phytochemical analysis.

-

Tephrosia purpurea : Widely distributed and medicinally important, T. purpurea has been shown to contain a complex mixture of flavonoids. While specific quantitative data for this compound in this species is not extensively reported, analysis of total flavonoid content suggests it is a promising source.

Further research is required to explore other species within the Tephrosia genus and other related genera to identify additional natural sources of this compound.

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves a multi-step process combining solvent extraction and chromatographic techniques. The following protocol is a representative methodology synthesized from common practices in flavonoid isolation from Tephrosia species.

Experimental Protocol: Isolation of this compound from Tephrosia sp.

1. Plant Material Collection and Preparation:

- Collect fresh, healthy aerial parts (leaves and stems) of the selected Tephrosia species.

- Air-dry the plant material in the shade at room temperature for 7-10 days until brittle.

- Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

- Macerate the powdered plant material (e.g., 500 g) with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol (1:1 v/v), at room temperature for 48-72 hours with occasional stirring.

- Filter the extract through Whatman No. 1 filter paper.

- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

3. Solvent Partitioning (Optional but Recommended):

- Suspend the crude extract in a mixture of methanol and water (9:1 v/v).

- Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

- Monitor the fractions for the presence of flavonoids using thin-layer chromatography (TLC). This compound is expected to be concentrated in the ethyl acetate fraction.

- Evaporate the solvent from the enriched fraction to dryness.

4. Column Chromatography:

- Subject the flavonoid-rich fraction to column chromatography over silica gel (60-120 mesh).

- Pack the column with silica gel in a non-polar solvent (e.g., n-hexane).

- Load the sample onto the top of the column.

- Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:ethyl acetate gradients from 100:0 to 0:100).

- Collect fractions of a fixed volume (e.g., 20 mL).

- Monitor the collected fractions by TLC, visualizing the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable chromogenic agent (e.g., 1% vanillin-sulfuric acid reagent followed by heating).

- Pool the fractions containing the compound of interest based on their TLC profiles.

5. Purification by Preparative TLC or HPLC:

- For final purification, subject the pooled fractions to preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC).

- pTLC: Use silica gel plates and a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v). Scrape the band corresponding to this compound and elute the compound with methanol.

- HPLC: Utilize a reversed-phase C18 column with a mobile phase gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape.

6. Crystallization:

- Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., methanol) and allow it to cool slowly to obtain crystals.

- Filter and dry the crystals to yield pure this compound.

Workflow for this compound Isolation

Biological Activities of Dihydroobovatin: A Review of Current Research

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The current body of scientific literature on the biological activities of [4″,5″] dihydro-obovatin is limited. Research has primarily focused on its anti-inflammatory and antinociceptive properties. To date, there is no available data on its anticancer, antiproliferative, or apoptosis-inducing activities, nor have associated signaling pathways in these areas been elucidated. Consequently, this guide summarizes the existing research and provides detailed protocols from the available studies.

Overview of Biological Activities

[4″,5″] Dihydro-obovatin is a semi-synthetic derivative of obovatin, a flavonoid isolated from Tephrosia Toxicaria. The principal biological activities reported for this compound are its anti-inflammatory and antinociceptive (pain-reducing) effects, which have been investigated in an animal model of temporomandibular joint (TMJ) inflammation.

Anti-inflammatory and Antinociceptive Effects

In a key study, [4″,5″] dihydro-obovatin was shown to reduce inflammatory hypernociception in a rat model where inflammation was induced by zymosan injection in the TMJ. The compound was administered at doses of 0.1 and 1.0 mg/kg and was found to significantly increase the nociceptive threshold, indicating an analgesic effect. Furthermore, it reduced the total cell count in the synovial fluid, confirming its anti-inflammatory activity.[1]

Toxicity Profile

The same study also performed acute and subchronic toxicity assays.

-

Acute Toxicity: Doses of 1, 10, and 100 mg/kg (administered intraperitoneally or orally) did not result in any mortality or observable behavioral changes in mice.[2]

-

Subchronic Toxicity: A 14-day treatment with 0.01 mg/kg of [4″,5″] dihydro-obovatin did not lead to alterations in organ weight or biochemical markers.[3]

-

Motor Function: The compound did not impair motor function in a rota-rod test, suggesting a lack of central nervous system side effects at the tested doses.[1]

Quantitative Data

The available quantitative data is limited to in vivo studies of anti-inflammatory and antinociceptive effects. No in vitro data, such as IC50 values against cell lines, is currently published.

Table 1: In Vivo Anti-inflammatory and Antinociceptive Effects of [4″,5″] Dihydro-obovatin

| Parameter | Model | Treatment | Outcome | Reference |

| Nociceptive Threshold | Zymosan-induced TMJ inflammatory hypernociception in rats | 0.1 and 1.0 mg/kg, pre-treatment | Increased nociceptive threshold compared to the zymosan control group | [1] |

| Inflammatory Cell Count | Zymosan-induced TMJ inflammatory hypernociception in rats | 0.1 and 1.0 mg/kg, pre-treatment | Reduced total cell count in the synovial lavage compared to the control | [1] |

Signaling Pathways and Experimental Workflows

Currently, there is no published research detailing the specific signaling pathways modulated by [4″,5″] dihydro-obovatin. The workflows from the primary study are described below.

Experimental Workflow for In Vivo Studies

The general workflow for evaluating the anti-inflammatory and antinociceptive effects of [4″,5″] dihydro-obovatin in the rat model is depicted below.

Caption: Workflow for zymosan-induced TMJ inflammation model.

Experimental Protocols

The detailed experimental protocols for the key experiments cited are provided below. These are based on the methodology described in the primary study on [4″,5″] dihydro-obovatin.

Zymosan-Induced Temporomandibular Joint (TMJ) Inflammatory Hypernociception in Rats

-

Animals: Male Wistar rats (160–220 g) are used.

-

Acclimatization: Animals are housed in a temperature-controlled room (23 ± 2 °C) with a 12-hour light/dark cycle and given access to food and water ad libitum.

-

Pre-treatment: One hour before the zymosan injection, rats are pre-treated with [4″,5″] dihydro-obovatin (0.1 and 1.0 mg/kg) or a vehicle control.

-

Induction of Inflammation: Zymosan (2 mg) is suspended in 40 µL of saline and injected into the intra-articular space of the TMJ.

-

Nociceptive Threshold Measurement: At the 4th hour after the zymosan injection, the nociceptive threshold is measured using the Von Frey test. This test involves applying calibrated monofilaments to the TMJ region to determine the pressure at which the animal withdraws its head.

-

Synovial Lavage and Cell Counting: Six hours after the zymosan injection, animals are euthanized, and the TMJ is washed with saline to collect the synovial lavage. The total number of leukocytes in the lavage fluid is counted using a Neubauer chamber to quantify inflammation.[1]

Acute and Subchronic Toxicity Assays

-

Animals: Swiss mice (25–30 g) are used for toxicity studies.

-

Acute Toxicity: [4″,5″] dihydro-obovatin is administered at single doses of 1, 10, and 100 mg/kg, either orally or intraperitoneally. The animals are observed for any signs of toxicity or mortality over a specified period.[2]

-

Subchronic Toxicity: Mice are treated daily with [4″,5″] dihydro-obovatin (0.01 mg/kg) or a saline solution for 14 consecutive days. Body weight is monitored daily. At the end of the treatment period, animals are euthanized, and organs are collected for weight measurement and histopathological evaluation. Blood samples are also collected for biochemical analysis.[1][2]

Rota-rod Test for Motor Coordination

-

Apparatus: A standard rota-rod apparatus is used.

-

Procedure: Mice are placed on the rotating rod of the apparatus. The test measures the latency time to fall off the rod and the number of falls over a set period. This assay is used to assess whether the test compound causes any impairment of motor coordination.[1]

Conclusion and Future Directions

The current scientific literature indicates that [4″,5″] dihydro-obovatin is a promising anti-inflammatory and antinociceptive agent with a favorable preliminary toxicity profile. However, its biological activities in other therapeutic areas, particularly oncology, remain completely unexplored.

Future research should focus on:

-

In Vitro Screening: Evaluating the cytotoxic and antiproliferative effects of [4″,5″] dihydro-obovatin against a panel of human cancer cell lines to determine any potential anticancer activity and to calculate IC50 values.

-

Mechanism of Action Studies: If anticancer activity is observed, further studies should investigate the underlying mechanisms, including its effects on cell cycle progression, apoptosis induction (e.g., caspase activation, Bcl-2 family protein modulation), and key cancer-related signaling pathways (e.g., MAPK, PI3K/Akt).

-

Elucidation of Anti-inflammatory Mechanism: Investigating the molecular targets and signaling pathways responsible for its anti-inflammatory effects, such as the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX, LOX).

A broader understanding of the biological activities of [4″,5″] dihydro-obovatin will be essential to determine its full therapeutic potential.

References

Technical Guide: Antimicrobial Spectrum of Dihydroobovatin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a detailed overview of the antimicrobial spectrum of flavonoids isolated from Tephrosia toxicaria. To date, specific quantitative antimicrobial data for Dihydroobovatin is not available in peer-reviewed literature. Therefore, this document presents the antimicrobial data for Obovatin , a closely related structural analog, to provide valuable insights into the potential antimicrobial properties of this compound. All data presented herein for "Obovatin" has been extracted from the study "Chemical Compounds and Antibacterial Activity of Tephrosia Toxicaria Pers.".

Introduction

This compound is a flavonoid, a class of natural products known for a wide range of biological activities. While the primary research on this compound has focused on its anti-inflammatory properties, its structural similarity to other bioactive flavonoids, such as Obovatin, suggests a potential role as an antimicrobial agent. This guide summarizes the known antibacterial activity of Obovatin, providing a basis for further research into this compound's antimicrobial spectrum.

Antibacterial Spectrum of Obovatin

The antibacterial activity of Obovatin has been evaluated against a panel of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, was determined to quantify its efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Obovatin against Bacterial Strains

| Bacterial Strain | Type | MIC (µg/mL) |

| Klebsiella pneumoniae ATCC 10031 | Gram-negative | >512 |

| Pseudomonas aeruginosa ATCC 15442 | Gram-negative | >512 |

| Streptococcus mutans ATCC 0046 | Gram-positive | 512 |

| Staphylococcus aureus ATCC 6538 | Gram-positive | >512 |

| Escherichia coli Ec 27 | Gram-negative | >512 |

| Staphylococcus aureus Sa 358 | Gram-positive | 512 |

Data sourced from Campos Arriaga et al., 2017.[1]

Experimental Protocols

The following section details the methodology used to determine the Minimum Inhibitory Concentration (MIC) of Obovatin.

Bacterial Strains and Culture Conditions

The bacterial strains tested included Klebsiella pneumoniae ATCC 10031, Pseudomonas aeruginosa ATCC 15442, Streptococcus mutans ATCC 0046, Staphylococcus aureus ATCC 6538, Escherichia coli Ec 27, and Staphylococcus aureus Sa 358.[1] The bacteria were activated in Brain Heart Infusion (BHI) medium for 24 hours at 35°C prior to testing.[1]

Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined using the microdilution method.[1]

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Protocol Steps:

-

Preparation of Bacterial Inoculum: Bacterial strains were grown in Brain Heart Infusion (BHI) broth. The final inoculum concentration was adjusted to 10^5 Colony Forming Units per milliliter (CFU/mL).[1]

-

Preparation of Test Compound: Obovatin was serially diluted to achieve concentrations ranging from 8 to 512 µg/mL in the wells of a 96-well microtiter plate.[1]

-

Inoculation and Incubation: Each well containing the diluted Obovatin was inoculated with 100 µL of the prepared bacterial suspension. The plates were then incubated for 24 hours at 37°C.[1]

-

Determination of MIC: The MIC was recorded as the lowest concentration of Obovatin that completely inhibited the visible growth of the bacteria.[1]

Potential Mechanism of Action (Hypothesized)

While the precise mechanism of action for Obovatin and this compound has not been elucidated, flavonoids are known to exert their antimicrobial effects through various pathways. The logical relationship for a proposed mechanism is outlined below.

Caption: Hypothesized antimicrobial mechanisms of action for flavonoids like this compound.

Conclusion and Future Directions

The available data on Obovatin suggests that flavonoids from Tephrosia toxicaria possess antibacterial activity, particularly against Gram-positive bacteria. However, the efficacy of Obovatin at the tested concentrations is moderate.

Future research should focus on:

-

Direct evaluation of this compound: It is imperative to perform antimicrobial screening of this compound against a broad panel of bacterial and fungal pathogens to determine its specific MIC values.

-

Mechanism of action studies: Elucidating the precise molecular targets of this compound will be crucial for its development as a potential therapeutic agent.

-

Synergy studies: Investigating the synergistic effects of this compound with existing antibiotics could reveal its potential as an adjuvant therapy to combat drug-resistant infections.

This technical guide serves as a foundational resource for researchers interested in the antimicrobial potential of this compound. The provided data on its close analog, Obovatin, and the detailed experimental protocols offer a strong starting point for further investigation into this promising class of natural products.

References

In-depth Technical Guide: Preliminary Cytotoxicity Screening of Dihydroobovatin

Notice: Following a comprehensive search of available scientific literature, no specific studies detailing the preliminary cytotoxicity screening of a compound named "Dihydroobovatin" were found. As a result, the requested in-depth technical guide, including quantitative data, detailed experimental protocols, and signaling pathway visualizations for this specific compound, cannot be generated at this time.

To fulfill the user's request for a technical guide on the preliminary cytotoxicity screening of a novel compound, this document will instead provide a detailed, generalized framework. This framework will outline the typical methodologies, data presentation, and pathway analysis that would be employed in such a study, using hypothetical data for illustrative purposes. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Cytotoxicity Screening

Cytotoxicity screening is a critical initial step in the drug discovery process to assess the potential of a compound to kill or damage cells.[1] This in vitro evaluation helps to identify compounds with potential therapeutic efficacy, particularly in fields like oncology, and to eliminate those with excessive toxicity to healthy cells early in development.[1] A key metric obtained from these screens is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a biological process by 50%.[2][3]

Experimental Protocols

A typical preliminary cytotoxicity screening involves a series of well-defined experimental protocols to ensure the reliability and reproducibility of the results. The following sections detail the common methodologies used.

Cell Lines and Culture Conditions

The choice of cell lines is crucial and depends on the therapeutic area of interest. For anticancer drug screening, a panel of human cancer cell lines representing different tumor types is often used.

-

Cell Lines: A diverse panel of cancer cell lines would be selected (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer, and a non-cancerous cell line like HEK293 for assessing general cytotoxicity).

-

Culture Medium: Cells are typically cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Compound Preparation

The test compound, in this hypothetical case this compound, would be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions are then prepared in the cell culture medium to achieve the desired final concentrations for the assay.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4][5] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[4]

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) and a positive control (a known cytotoxic drug) are also included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[5]

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).[5]

Data Analysis

The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]

Quantitative Data Presentation

The results of the cytotoxicity screening are typically summarized in a table for easy comparison of the compound's activity across different cell lines.

Table 1: Hypothetical IC50 Values for this compound

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Cancer | 48 | 15.2 |

| A549 | Lung Cancer | 48 | 25.8 |

| HCT116 | Colon Cancer | 48 | 10.5 |

| HEK293 | Non-cancerous | 48 | > 100 |

Visualization of Experimental Workflow and Signaling Pathways

Visual diagrams are essential for clearly communicating complex experimental processes and biological mechanisms.

Experimental Workflow

The following diagram illustrates the general workflow for a preliminary cytotoxicity screening experiment.

Apoptosis Signaling Pathway

If preliminary results suggest that this compound induces apoptosis, further investigation into the underlying signaling pathways would be warranted. Apoptosis, or programmed cell death, is primarily regulated by two interconnected pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[2][7]

The following diagram illustrates a simplified overview of the key events in these apoptotic pathways.

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary cytotoxicity screening of a novel compound. Based on the hypothetical data for this compound, the compound shows selective cytotoxicity towards cancer cell lines over non-cancerous cells, warranting further investigation.

Future studies would involve:

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound. This could involve techniques such as Western blotting to assess the levels of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), and flow cytometry for cell cycle analysis and apoptosis detection.[8]

-

In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity and toxicity in animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.

By following a systematic approach as outlined in this guide, researchers can effectively evaluate the cytotoxic potential of novel compounds and identify promising candidates for further drug development.

References

- 1. Specific antioxidant compounds differentially modulate cytotoxic activity of doxorubicin and cisplatin: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promegaconnections.com [promegaconnections.com]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Dihydroobovatin Biosynthetic Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroobovatin, a prenylated dihydrochalcone with significant biological activities, is a natural product of interest for drug development. This technical guide provides a comprehensive overview of its biosynthetic pathway in plants, with a focus on the core enzymatic steps, experimental protocols for its study, and quantitative data where available. This compound is known to be produced by Merrillia caloxylon[1][2][3][4][5][6][7], a plant species belonging to the Rutaceae family. While the complete biosynthetic pathway has not been fully elucidated in this specific organism, a putative pathway can be constructed based on established knowledge of flavonoid and dihydrochalcone biosynthesis. This guide synthesizes the current understanding and provides a framework for future research aimed at characterizing and engineering the production of this promising bioactive compound.

Introduction

Dihydrochalcones are a subclass of flavonoids characterized by a saturated three-carbon bridge connecting the two aromatic rings.[8] Prenylation, the attachment of a prenyl group, often enhances the biological activity of flavonoids. This compound, a prenylated dihydrochalcone, has garnered attention for its potential pharmacological properties. Understanding its biosynthesis is crucial for developing biotechnological production platforms and for enabling synthetic biology approaches to generate novel derivatives with improved therapeutic potential.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the phenylpropanoid and dihydrochalcone-specific pathways, followed by a prenylation step. The pathway initiates with the conversion of L-phenylalanine to p-coumaroyl-CoA, a central precursor for a vast array of plant secondary metabolites.[9][10]

A key branching point for dihydrochalcone biosynthesis is the reduction of the double bond in the C3 chain of p-coumaroyl-CoA to form p-dihydrocoumaroyl-CoA. This step is crucial for differentiating the dihydrochalcone pathway from the general flavonoid pathway which utilizes p-coumaroyl-CoA directly.[11]

The proposed biosynthetic pathway for this compound is as follows:

-

Phenylpropanoid Pathway: L-Phenylalanine is converted to p-coumaroyl-CoA through the sequential action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumaroyl-CoA Ligase (4CL).

-

Formation of p-Dihydrocoumaroyl-CoA: The double bond of p-coumaroyl-CoA is reduced to yield p-dihydrocoumaroyl-CoA. The specific enzyme catalyzing this step in the context of dihydrochalcone biosynthesis is not yet fully characterized in most plants.

-

Dihydrochalcone Synthesis: A Dihydrochalcone Synthase (DCHS) catalyzes the condensation of one molecule of p-dihydrocoumaroyl-CoA with three molecules of malonyl-CoA to form the dihydrochalcone scaffold.

-

Prenylation: A specific prenyltransferase (PT) catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the B-ring of the dihydrochalcone backbone to yield this compound.

Below is a Graphviz diagram illustrating the proposed biosynthetic pathway.

Key Enzymes and Quantitative Data

While specific enzymes for this compound biosynthesis in Merrillia caloxylon have not been characterized, we can infer their properties from homologous enzymes in other plant species.

Table 1: Key Enzymes in the Proposed this compound Biosynthetic Pathway

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

| Phenylalanine Ammonia-Lyase | PAL | Deamination of L-phenylalanine | L-Phenylalanine | Cinnamic acid |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylation of cinnamic acid | Cinnamic acid | p-Coumaric acid |

| 4-Coumaroyl-CoA Ligase | 4CL | Ligation of CoA to p-coumaric acid | p-Coumaric acid, CoA, ATP | p-Coumaroyl-CoA |

| (putative) Reductase | - | Reduction of the C3 double bond | p-Coumaroyl-CoA | p-Dihydrocoumaroyl-CoA |

| Dihydrochalcone Synthase | DCHS | Condensation and cyclization | p-Dihydrocoumaroyl-CoA, Malonyl-CoA | Dihydrochalcone intermediate |

| Prenyltransferase | PT | Prenylation of the dihydrochalcone | Dihydrochalcone intermediate, DMAPP | This compound |

Quantitative Data:

Currently, there is a lack of published quantitative data, such as enzyme kinetic parameters (Km, kcat) and in planta metabolite concentrations, specifically for the this compound biosynthetic pathway in Merrillia caloxylon. The kinetic parameters of prenyltransferases from other plant species can vary significantly depending on the substrate. For instance, the apparent Km values for the prenyl acceptor umbelliferone in coumarin-specific prenyltransferases from Apiaceae species can range from approximately 2.7 µM to over 50 µM, while the Km for the prenyl donor DMAPP can range from around 5 µM to 100 µM.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments required to elucidate and characterize the this compound biosynthetic pathway.

Extraction and Quantification of this compound from Merrillia caloxylon

This protocol describes the extraction and quantification of this compound from plant material using High-Performance Liquid Chromatography (HPLC).

Workflow for Extraction and Quantification:

Materials:

-

Plant material from Merrillia caloxylon (e.g., leaves, bark)

-

Liquid nitrogen

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

This compound standard (if available, otherwise requires isolation and characterization)

-

Mortar and pestle or grinder

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Rotary evaporator

-

HPLC system with a UV detector and/or a mass spectrometer

-

C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

-

Sample Preparation: Freeze the plant material in liquid nitrogen and grind it into a fine powder using a mortar and pestle or a grinder.

-

Extraction: Macerate the powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for 24 hours with occasional shaking.

-

Filtration and Concentration: Filter the extract through filter paper. Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

-

Sample for HPLC: Dissolve a known amount of the crude extract in the initial mobile phase for HPLC analysis. Filter the solution through a 0.22 µm syringe filter before injection.

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile). A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B.[1][2][13][14][15]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 280-320 nm for dihydrochalcones). For higher sensitivity and specificity, use a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

-

-

Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the plant extract based on the peak area from the HPLC chromatogram and the standard curve.

In Vitro Enzyme Assay for Prenyltransferase Activity

This protocol describes a general method for assaying the activity of a membrane-bound prenyltransferase, which can be adapted for the enzyme responsible for this compound synthesis.[16]

Workflow for In Vitro Prenyltransferase Assay:

Materials:

-

Fresh, young plant tissue from Merrillia caloxylon

-

Extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM MgCl2, 1 mM DTT)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Dihydrochalcone substrate (the putative precursor to this compound)

-

[3H]-Dimethylallyl pyrophosphate ([3H]-DMAPP)

-

Ethyl acetate

-

TLC plates (silica gel)

-

Scintillation cocktail and counter

Procedure:

-

Microsome Isolation:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Filter the homogenate through cheesecloth and centrifuge at low speed (e.g., 10,000 x g) for 15 minutes at 4°C to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a minimal volume of assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

In a microcentrifuge tube, combine the assay buffer, microsomal protein (e.g., 50-100 µg), the dihydrochalcone substrate (e.g., 50 µM), and MgCl2 (e.g., 5 mM).

-

Initiate the reaction by adding [3H]-DMAPP (e.g., 1 µCi, 50 µM).

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

-

-

Product Analysis:

-

Centrifuge to separate the phases and collect the upper ethyl acetate layer.

-

Spot the ethyl acetate extract onto a TLC plate and develop the plate using an appropriate solvent system (e.g., hexane:ethyl acetate).

-

Visualize the product spot (if a non-radioactive standard is available) under UV light.

-

Scrape the silica corresponding to the product spot into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Activity Calculation: Calculate the enzyme activity based on the amount of radioactivity incorporated into the product per unit of time and per milligram of protein.

Structure Elucidation

The structure of this compound, once isolated, can be confirmed using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) will provide the accurate mass and elemental composition of the molecule. Tandem MS (MS/MS) will reveal characteristic fragmentation patterns of the dihydrochalcone and prenyl moieties, aiding in structural confirmation.[17][18][19][20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Provides information on the number and chemical environment of protons in the molecule, including the characteristic signals for the aromatic protons, the saturated three-carbon bridge of the dihydrochalcone, and the protons of the prenyl group.[9][21][22]

-

13C NMR: Reveals the number of carbon atoms and their chemical shifts, which are indicative of the carbon skeleton.[9][21][22][23][24]

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the structure.

-

Conclusion

This technical guide outlines the proposed biosynthetic pathway of this compound in Merrillia caloxylon and provides a foundation for its experimental investigation. While significant gaps in our knowledge remain, particularly concerning the specific enzymes involved and their quantitative characteristics, the methodologies presented here offer a clear path forward for researchers. The elucidation of this pathway will not only advance our understanding of plant secondary metabolism but also pave the way for the sustainable production of this compound and its derivatives for potential pharmaceutical applications. Future work should focus on the isolation and characterization of the dihydrochalcone synthase and prenyltransferase from Merrillia caloxylon to confirm the proposed pathway and to enable metabolic engineering efforts.

References

- 1. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. qjure.com [qjure.com]

- 4. Item - Enzymatic synthesis of a new and bioactive dihydrochalcone: 3,4-dihydroxy-2â²,6â²-dimethoxy dihydrochalcone - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 5. Merrillia caloxylon | Givaudan Citrus Variety Collection at UCR [citrusvariety.ucr.edu]

- 6. Merrillia caloxylon (Ridl.) Swingle | Plants of the World Online | Kew Science [powo.science.kew.org]

- 7. Merrillia caloxylon (Ridl.) Swingle | Plants of the World Online | Kew Science [powo.science.kew.org]

- 8. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. GraphViz Examples and Tutorial [graphs.grevian.org]

- 11. youtube.com [youtube.com]

- 12. academic.oup.com [academic.oup.com]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. scispace.com [scispace.com]

- 16. In vitro prenylation assay of Arabidopsis proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]

- 23. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0040008) [hmdb.ca]

- 24. rsc.org [rsc.org]

A Technical Guide to the Discovery, Isolation, and Derivatization of Flavonoids from Tephrosia Species

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The quest for novel therapeutic agents has consistently led researchers to the vast chemical diversity of the natural world. Flavonoids, a class of polyphenolic secondary metabolites found in plants, are of significant interest due to their wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1] Dihydroobovatin, a semi-synthetic flavonoid derivative, has demonstrated notable antinociceptive and anti-inflammatory effects. It is derived from Obovatin, a flavonoid naturally occurring in the plant genus Tephrosia, particularly Tephrosia toxicaria. This technical guide provides an in-depth overview of the methodologies for the discovery and isolation of flavonoids from Tephrosia species, as well as synthetic and semi-synthetic strategies for the creation of novel derivatives, using this compound as a conceptual touchstone.

While specific research on the discovery of novel derivatives of this compound itself is not extensively documented, the principles and protocols outlined herein for the broader class of flavonoids from Tephrosia provide a robust framework for such endeavors. This guide is intended to equip researchers with the necessary knowledge to explore this promising area of natural product chemistry and drug discovery.

Isolation and Characterization of Flavonoids from Tephrosia Species

The genus Tephrosia is a rich source of flavonoids and rotenoids.[2] The isolation of these compounds is a critical first step in the discovery of novel derivatives.

General Experimental Workflow for Isolation

The isolation of flavonoids from plant material typically follows a multi-step process involving extraction and chromatographic separation.

Caption: General workflow for the isolation and characterization of flavonoids.

Detailed Experimental Protocol: Isolation of Flavonoids from Tephrosia toxicaria

The following protocol is a representative example for the isolation of flavonoids from the stems of Tephrosia toxicaria.[3][4]

-

Plant Material and Extraction:

-

Air-dried and powdered stems of Tephrosia toxicaria are subjected to extraction with a suitable organic solvent, such as ethyl acetate.

-

The extraction is typically performed at room temperature over an extended period, followed by filtration.

-

The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

-

-

Chromatographic Fractionation:

-

The concentrated extract is subjected to column chromatography over silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, acetone, or methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Purification:

-

Fractions showing promising profiles on TLC are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC).

-

Reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile.

-

-

Structural Elucidation:

-

The purified compounds are identified and their structures elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to determine the complete chemical structure.[5]

-

-

Synthesis and Semi-Synthesis of Novel Flavonoid Derivatives

The creation of novel derivatives from natural flavonoid scaffolds is a key strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties.[6]

Synthetic Methodologies

Several synthetic methods are employed for the preparation of flavonoid derivatives.

This method is used to synthesize flavones from o-hydroxyacetophenones.[1][7]

Caption: Synthesis of flavone derivatives via the Baker-Venkataraman reaction.

Experimental Protocol Example: [1]

-

Esterification: 7-hydroxyflavone is dissolved in dry pyridine, and a substituted benzoyl chloride is added with stirring. The reaction mixture is heated.

-

Rearrangement: The resulting ester is treated with a base (e.g., potassium hydroxide) in pyridine to induce the Baker-Venkataraman rearrangement to form a 1,3-diketone.

-

Cyclization: The diketone is then cyclized in the presence of an acid (e.g., sulfuric acid) to yield the flavone derivative.

This palladium-catalyzed reaction is a versatile method for creating C-C bonds and is used to synthesize aryl-substituted flavonoids.[8][9]

Experimental Protocol Example: [8]

-

Reaction Setup: An 8-iodoflavonoid, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., NaOH) are combined in a solvent mixture (e.g., DMF/H₂O).

-

Reaction Conditions: The mixture is heated under microwave irradiation.

-

Workup and Purification: After the reaction is complete, the product is extracted and purified by column chromatography.

Semi-Synthetic Methodologies

Semi-synthesis involves the chemical modification of a naturally occurring compound. The creation of this compound from Obovatin is an example of this approach.

Flavonoid glycosides can be synthesized from natural flavonoids like hesperetin.[10]

Caption: Semi-synthesis of flavonoid glycosides from a natural precursor.

Experimental Protocol Example: [10]

-

Synthesis of Flavone Intermediate: Hesperetin undergoes methoxylation and oxidative dehydrogenation to form the core flavone structure.

-

Glycosylation: The flavone intermediate is then subjected to a glycoside condensation reaction with a suitable sugar donor to yield the flavonoid glycoside.

Data Presentation: Biological Activities of Flavonoid Derivatives

Quantitative data on the biological activities of newly discovered or synthesized compounds should be presented in a clear and structured format for easy comparison.

Table 1: Acetylcholinesterase Inhibitory Activity of Novel Isoflavone Derivatives [11]

| Compound | IC₅₀ (µM) |

| 9a | 0.093 |

| Donepezil (Reference) | 0.025 |

| Other derivatives | Data... |

Table 2: Anti-inflammatory Activity of Synthetic Flavone Derivatives [1]

| Compound | % Inhibition of Paw Edema |

| 1b | Good |

| 1g | Good |

| 1i | Good |

| 1j | Good |

| 1l | Good |

| Indomethacin (Reference) | Standard |

Table 3: Cytotoxicity of Semi-Synthetic Flavonoid Derivatives against TNBC Cells [10]

| Compound | IC₅₀ (µM) |

| 1l | 1.38 ± 0.31 |

| Other compounds (1b-1m, 1, 3) | < 16.61 |

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for drug development. Flavonoids have been shown to interact with various cellular signaling pathways.

Inhibition of Eicosanoid Generating Enzymes

A key anti-inflammatory mechanism of flavonoids is the inhibition of enzymes involved in the production of eicosanoids, such as cyclooxygenases (COX) and lipoxygenases (LOX).[1]

Caption: Inhibition of the eicosanoid pathway by flavonoid derivatives.

Induction of Quinone Reductase

Some flavonoids from Tephrosia toxicaria have shown cancer chemopreventive potential by inducing quinone reductase (QR), a phase II detoxification enzyme.[3][4]

Caption: Induction of quinone reductase by flavonoids via the Nrf2-ARE pathway.

Conclusion

The discovery and development of novel flavonoid derivatives from Tephrosia species represent a promising avenue for identifying new therapeutic agents. This guide has provided a comprehensive overview of the key experimental protocols for the isolation of these natural products and the synthetic methodologies for their derivatization. By systematically applying these techniques and presenting the resulting data in a clear and organized manner, researchers can significantly advance the field of natural product-based drug discovery. The exploration of compounds like this compound and other flavonoids from Tephrosia holds considerable potential for addressing a range of human diseases.

References

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. Natural Products from the Genus Tephrosia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Potential cncer chemopreventive flavonoids from the stems of Tephrosia toxicaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unequivocal assignments of flavonoids from Tephrosia sp. (Fabaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Semi-Synthesis of Flavonoid Glycosides and Their Anti-Inflammatory and Antitumor Activities towards Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

Dihydroobovatin's Interaction with Cellular Membranes: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding and future research directions for investigating the interaction of dihydroobovatin with cellular membranes. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural compound. While direct experimental data on this compound's membrane interactions are limited, this guide synthesizes information on its parent compound, obovatin, and related dihydrochalcones to propose a detailed experimental framework for its characterization.

Introduction: this compound and its Potential Significance

This compound is a dihydrochalcone, a class of plant-derived polyphenolic compounds known for their diverse biological activities. Its parent compound, obovatin, has demonstrated cytotoxic and anti-tumor effects, notably by inducing apoptosis and modulating the Epidermal Growth Factor (EGF)-mediated Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway in tongue squamous cell carcinoma.[1] Given the established link between the membrane-interacting properties of phytochemicals and their therapeutic effects, understanding how this compound interacts with cellular membranes is crucial for elucidating its mechanism of action and potential as a drug candidate.

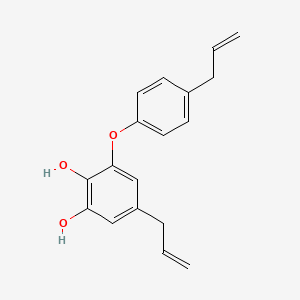

Chemical Structures:

| Compound | Chemical Structure |

| This compound |

[2] |

| Obovatin |

[3] |

Postulated Interactions with Cellular Membranes

Based on the known behavior of dihydrochalcones and other flavonoids, this compound is hypothesized to interact with cellular membranes through the following mechanisms:

-

Partitioning into the Lipid Bilayer: The lipophilic nature of the dihydrochalcone backbone likely allows this compound to insert itself into the hydrophobic core of the cell membrane. This partitioning can alter the physical properties of the membrane.

-

Modulation of Membrane Fluidity: By inserting into the lipid bilayer, this compound may affect the packing of phospholipids, thereby altering membrane fluidity. This can have downstream effects on the function of membrane-embedded proteins.

-

Interaction with Membrane Proteins: this compound may directly or indirectly interact with various membrane proteins, including ion channels and transporters like ATP-binding cassette (ABC) transporters, potentially modulating their activity.

Proposed Experimental Protocols for Characterization

To systematically investigate the interaction of this compound with cellular membranes, a series of biophysical and cell-based assays are proposed.

Analysis of Membrane Fluidity

3.1.1. Fluorescence Anisotropy Assay

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. Changes in anisotropy upon addition of this compound can indicate alterations in membrane fluidity.

Experimental Protocol:

-

Preparation of Liposomes: Prepare unilamellar vesicles (liposomes) composed of lipids mimicking the composition of a mammalian plasma membrane (e.g., a mixture of phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, and cholesterol).

-

Probe Incorporation: Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or trimethylammonium-DPH (TMA-DPH), into the liposomes.

-

This compound Treatment: Incubate the probe-labeled liposomes with varying concentrations of this compound.

-

Fluorescence Anisotropy Measurement: Measure the fluorescence anisotropy of the sample using a fluorescence spectrophotometer with polarizing filters.

-

Data Analysis: Calculate the steady-state fluorescence anisotropy (r) and interpret the changes as a function of this compound concentration. An increase in 'r' suggests a decrease in membrane fluidity, while a decrease in 'r' indicates an increase in fluidity.

3.1.2. Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, which is related to water penetration into the membrane and thus lipid packing.

Experimental Protocol:

-

Cell or Liposome Staining: Incubate cells or liposomes with Laurdan.

-

This compound Treatment: Treat the stained cells or liposomes with this compound.

-

Fluorescence Spectroscopy or Microscopy: Acquire fluorescence emission spectra or images at two different wavelengths (e.g., 440 nm and 490 nm).[4]

-

GP Calculation: Calculate the Generalized Polarization (GP) value using the formula: GP = (I_440 - I_490) / (I_440 + I_490). A shift to higher GP values indicates a more ordered, less fluid membrane, while a shift to lower GP values suggests a more disordered, fluid membrane.[4][5]

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The JC-1 assay is a widely used method to assess changes in mitochondrial membrane potential, a key indicator of mitochondrial health and early-stage apoptosis.

Experimental Protocol:

-

Cell Culture and Treatment: Culture the desired cell line and treat with varying concentrations of this compound for different time points.

-

JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Flow Cytometry or Fluorescence Microscopy: Analyze the cells using a flow cytometer or a fluorescence microscope to quantify the red and green fluorescence.

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Investigation of Apoptotic Pathways

Western Blot Analysis of Apoptosis-Related Proteins

To determine if this compound induces apoptosis and to identify the involved pathways, western blotting can be used to detect the expression levels of key apoptotic proteins.

Experimental Protocol:

-

Cell Lysis and Protein Extraction: Treat cells with this compound, lyse the cells, and extract the total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against key apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-2).[6][7][8]

-

Detection and Analysis: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. Quantify the band intensities to determine changes in protein expression.

Evaluation of Interaction with ABC Transporters

ATPase Activity Assay

This assay measures the ATP hydrolysis activity of ABC transporters, which is often stimulated by their substrates. This can indicate whether this compound is a substrate or inhibitor of these transporters.

Experimental Protocol:

-

Membrane Vesicle Preparation: Use membrane vesicles prepared from cells overexpressing a specific ABC transporter (e.g., P-glycoprotein/ABCB1).[9]

-

ATPase Reaction: Incubate the membrane vesicles with varying concentrations of this compound in the presence of ATP.

-

Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method.[9][10][11][12]

-

Data Analysis: An increase in ATPase activity suggests that this compound is a substrate, while a decrease may indicate inhibition.

Signaling Pathways and Logical Relationships

Based on the known effects of the parent compound, obovatin, a potential signaling pathway for this compound's anti-tumor activity is proposed. Further experimental validation is required to confirm this pathway for this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis (based on Obovatin data):

Caption: Proposed inhibition of the EGF-mediated JAK-STAT pathway by this compound, leading to apoptosis.

Experimental Workflow for Characterizing this compound-Membrane Interaction:

Caption: Proposed workflow for the comprehensive characterization of this compound's interaction with cellular membranes.

Quantitative Data Summary (Hypothetical)

As direct quantitative data for this compound is not yet available, the following tables are presented as templates for organizing future experimental findings.

Table 1: Effect of this compound on Membrane Fluidity

| Concentration (µM) | Fluorescence Anisotropy (r) | Laurdan GP |

| 0 (Control) | Value | Value |

| 1 | Value | Value |

| 10 | Value | Value |

| 50 | Value | Value |

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

| Concentration (µM) | Red/Green Fluorescence Ratio |

| 0 (Control) | Value |

| 1 | Value |

| 10 | Value |

| 50 | Value |

Table 3: Effect of this compound on Apoptotic Protein Expression

| Treatment | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) | Bax/Bcl-2 Ratio |

| Control | 1.0 | 1.0 | Value |

| This compound (10 µM) | Value | Value | Value |

| This compound (50 µM) | Value | Value | Value |

Table 4: Effect of this compound on ABC Transporter ATPase Activity

| Transporter | This compound Conc. (µM) | ATPase Activity (% of Control) |

| P-glycoprotein | 1 | Value |

| 10 | Value | |

| 50 | Value |

Conclusion and Future Directions

This technical guide outlines a systematic approach to investigating the interaction of this compound with cellular membranes. While direct experimental evidence is currently lacking, the proposed experimental framework, based on established methodologies and knowledge of related compounds, provides a clear roadmap for future research. Elucidating the membrane-interacting properties of this compound will be instrumental in understanding its mechanism of action and evaluating its potential as a novel therapeutic agent. Future studies should also consider computational modeling and the use of more complex, biologically relevant membrane models to further refine our understanding of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Obovatin | C20H18O4 | CID 13940733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Obovatol | C18H18O3 | CID 100771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. genomembrane.com [genomembrane.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Substrate interaction studies: ATPase activity. [bio-protocol.org]

- 12. ATPase Assay - Technologies - Solvo Biotechnology [solvobiotech.com]

Dihydroobovatin: A Physicochemical and Mechanistic Overview for Drug Discovery Professionals

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroobovatin, a flavonoid compound, presents a promising scaffold for therapeutic development due to the established bioactive properties of its chemical class. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and outlines detailed experimental protocols for the determination of key parameters. While specific experimental data for this compound on properties such as melting point, solubility, and pKa are not extensively available in current literature, this guide furnishes researchers with the necessary methodologies to ascertain these values. Furthermore, we explore the potential mechanisms of action of this compound by examining the well-characterized signaling pathways commonly modulated by flavonoids, namely the NF-κB, MAPK, and Nrf2 pathways. This guide serves as a foundational resource for scientists engaged in the research and development of flavonoid-based therapeutics.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental for drug development, influencing formulation, delivery, and pharmacokinetic profiles. While specific experimental values for this compound are not widely reported, the following table summarizes its known attributes and provides a template for the inclusion of experimentally determined data.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀O₄ | |

| Molecular Weight | 324.37 g/mol | |

| Melting Point | Data not available in the literature. | |

| Solubility in Water | Data not available in the literature. | |

| Solubility in Ethanol | Data not available in the literature. | |

| Solubility in DMSO | Data not available in the literature. | |

| pKa | Data not available in the literature. |

Experimental Protocols for Physicochemical Characterization

To empower researchers to fill the existing data gaps for this compound, this section details standard experimental protocols for determining key physicochemical properties.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, the melting point is a sharp, well-defined temperature.

Protocol:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 10°C/minute) for a preliminary determination.

-

A second, more precise measurement is performed with a slower heating rate (1-2°C/minute) starting from approximately 20°C below the preliminary melting point.

-

The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range.

-

-

Purity Indication: A sharp melting range (typically 0.5-1°C) is indicative of high purity. A broad melting range suggests the presence of impurities.

Determination of Solubility

Solubility is a critical parameter that affects a drug's absorption and bioavailability. The "shake-flask" method is a common technique for determining equilibrium solubility.

Protocol:

-

Solvent Selection: The solubility of this compound should be determined in relevant solvents, including water, ethanol, and dimethyl sulfoxide (DMSO).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

-

The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After reaching equilibrium, the suspension is filtered to remove the undissolved solid.

-

The concentration of this compound in the clear filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Reporting: Solubility is typically reported in units of mg/mL or mol/L.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a polyprotic molecule like a flavonoid, multiple pKa values may exist. Potentiometric titration is a standard method for pKa determination.

Protocol:

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water or a co-solvent system if aqueous solubility is low).

-

Apparatus: A calibrated pH meter with a suitable electrode and a burette for the titrant are required.

-

Procedure:

-

The this compound solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

The titration is continued until the pH change becomes minimal.

-

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s) on the curve.

Potential Signaling Pathways of this compound

Flavonoids are known to exert their biological effects by modulating various cellular signaling pathways. Based on the activities of structurally similar compounds, this compound is hypothesized to impact key pathways involved in inflammation and oxidative stress.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Many flavonoids have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroobovatin, a semi-synthetic flavonoid derived from obovatin found in Tephrosia toxicaria, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive review of the current state of knowledge on this compound and structurally related flavonoids. It delves into their synthesis and isolation, explores their biological activities with a focus on anti-inflammatory and anticancer effects, and elucidates the underlying molecular mechanisms and signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development by consolidating available data, presenting it in a structured format, and detailing relevant experimental methodologies.

Introduction to this compound and Related Flavonoids

Flavonoids are a diverse group of polyphenolic compounds naturally occurring in plants, known for their wide range of biological activities.[1] this compound is a derivative of obovatin, a flavonoid that can be isolated from the plant Tephrosia toxicaria.[2][3] While research on this compound is still emerging, preliminary studies have highlighted its anti-inflammatory and antinociceptive properties.[4] This review will synthesize the available information on this compound and compare its activity with other structurally similar flavonoids.

Synthesis and Isolation

2.1. Isolation of Precursor Compounds from Tephrosia toxicaria

The primary source for the semi-synthesis of this compound is its precursor, obovatin, which is extracted from the roots of Tephrosia toxicaria. The general workflow for the isolation of flavonoids from this plant is as follows:

2.2. Semi-Synthesis of this compound

Biological Activities and Mechanisms of Action

3.1. Anti-inflammatory and Antinociceptive Effects

This compound has demonstrated significant anti-inflammatory and antinociceptive effects in in vivo models. In a study using a rat model of zymosan-induced temporomandibular joint (TMJ) inflammatory hypernociception, [4″,5″] dihydro-obovatin was administered at doses of 0.1 and 1.0 mg/kg.[4]

Experimental Protocol: Zymosan-Induced TMJ Inflammatory Hypernociception

-

Animal Model: Male Wistar rats are used.

-

Induction of Inflammation: Zymosan (2 mg in 40 μL of saline) is injected into the TMJ.

-

Drug Administration: this compound is administered 1 hour prior to zymosan injection.

-

Nociceptive Threshold Measurement: The von Frey test is used to measure the mechanical nociceptive threshold at 4 hours post-zymosan injection.

-

Inflammatory Cell Infiltration: At 6 hours post-injection, synovial fluid is collected for total leukocyte counting.

Table 1: In Vivo Anti-inflammatory and Antinociceptive Activity of this compound

| Compound | Dose (mg/kg) | Animal Model | Assay | Results | Reference |

| [4″,5″] dihydro-obovatin | 0.1 and 1.0 | Rat (Zymosan-induced TMJ inflammation) | von Frey Test | Increased nociceptive threshold | [4] |

| [4″,5″] dihydro-obovatin | 0.1 and 1.0 | Rat (Zymosan-induced TMJ inflammation) | Total Leukocyte Count | Reduced cell count in synovial lavage | [4] |

Flavonoids, in general, exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, IL-8, and tumor necrosis factor-α (TNF-α).[1][5] They can also modulate key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7][8]

3.2. Anticancer Potential

While specific studies on the anticancer activity of this compound are limited, many related flavonoids have demonstrated cytotoxic effects against various cancer cell lines. The anticancer activity of flavonoids is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways involved in cancer progression.

Table 2: Cytotoxic Activity of Related Flavonoids

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 (Oleoyl Hybrid) | HTB-26 (Breast) | 10-50 | [2] |

| Compound 1 (Oleoyl Hybrid) | PC-3 (Pancreatic) | 10-50 | [2] |

| Compound 1 (Oleoyl Hybrid) | HepG2 (Hepatocellular) | 10-50 | [2] |

| Compound 2 (Oleoyl Hybrid) | HTB-26 (Breast) | 10-50 | [2] |

| Compound 2 (Oleoyl Hybrid) | PC-3 (Pancreatic) | 10-50 | [2] |

| Compound 2 (Oleoyl Hybrid) | HepG2 (Hepatocellular) | 10-50 | [2] |

| Goniothalamin | MCF-7 (Breast) | <5 µg/ml (72h) | |

| Goniothalamin | Saos-2 (Osteosarcoma) | <5 µg/ml (72h) |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Flavonoids can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-inflammatory and potentially anticancer agents. The current body of research, although limited, indicates significant in vivo efficacy in models of inflammation and pain. However, a substantial gap exists in the understanding of its specific molecular targets and its efficacy against cancer cell lines.

Future research should focus on:

-

Detailed Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of this compound.

-

Quantitative Biological Assays: To determine IC50 values against a panel of inflammatory mediators and cancer cell lines.

-

Mechanism of Action Studies: To elucidate the specific signaling pathways modulated by this compound in both inflammatory and cancer models.

-

Structure-Activity Relationship (SAR) Studies: To optimize the structure of this compound for improved potency and selectivity.

By addressing these research gaps, the full therapeutic potential of this compound and related flavonoids can be unlocked, paving the way for the development of new and effective therapies for a range of diseases.

References

- 1. Potential Therapeutic Anti-Inflammatory and Immunomodulatory Effects of Dihydroflavones, Flavones, and Flavonols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Potential Therapeutic Anti-Inflammatory and Immunomodulatory Effects of Dihydroflavones, Flavones, and Flavonols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the mitogen-activated protein kinase pathway: physiological feedback and drug response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. medic.upm.edu.my [medic.upm.edu.my]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Dihydroobovatin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory synthesis of dihydroobovatin, a naturally occurring flavonoid with potential therapeutic applications. The synthesis involves a two-step process commencing with the total synthesis of the precursor, obovatin, followed by the selective catalytic hydrogenation of its prenyl group.

Overview of Synthetic Strategy

The synthesis of this compound is achieved through a convergent approach. The initial phase focuses on the construction of the obovatin scaffold, a prenylated flavonoid. This is followed by a selective reduction of the prenyl side chain to yield the target molecule, this compound.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Synthesis of Obovatin | 2',4'-dihydroxy-3'-(3-methylbut-2-enyl)chalcone, I₂, DMSO | DMSO | 120 | 12 | 70-80 |

| 2 | Synthesis of this compound | Obovatin, H₂, Pd/C (10%) | Ethanol | 25 | 4 | 90-95 |

Table 2: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |